Chrysanthemyl diphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O7P2 |
|---|---|
Molecular Weight |
314.21 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13) |
InChI Key |
AORLUAKWVIEOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |
Origin of Product |
United States |
Biosynthesis of Chrysanthemyl Diphosphate
Generation of Isoprenoid Precursors
The fundamental building blocks for all terpenoids, including chrysanthemyl diphosphate (B83284), are the five-carbon isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govpnas.orgoup.com Plants utilize two distinct pathways to synthesize these precursors: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids, and the mevalonate (B85504) (MVA) pathway, which operates in the cytosol. mdpi.comnih.govresearchgate.net
The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway in Plastids
The acid moiety of pyrethrins (B594832), for which chrysanthemyl diphosphate is the precursor, is predominantly derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.netnih.gov This pathway, housed within the plant's plastids, is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids (C40). nih.govresearchgate.net
The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP), both products of glycolysis, to form 1-deoxy-D-xylulose-5-phosphate (DXP). mdpi.comnih.gov This initial reaction is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is considered a key regulatory point and often a rate-limiting step in the pathway. mdpi.comresearchgate.net A series of subsequent enzymatic reactions convert DXP into IPP and DMAPP. mdpi.comnih.gov The N-terminal peptide of this compound synthase has been identified as a plastid-targeting peptide, confirming that the synthesis of this compound occurs within the plastids where the MEP pathway provides the necessary precursors. nih.govnih.gov
Key Enzymes in the MEP Pathway
| Enzyme | Abbreviation | Reaction |
|---|---|---|
| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the condensation of pyruvate and GAP to form DXP. mdpi.comnih.gov |
Interplay with the Mevalonate (MVA) Pathway
While the MEP pathway is the principal source for this compound precursors, there is evidence of "crosstalk" between the MEP and MVA pathways. biorxiv.orgresearchgate.netplos.org The MVA pathway, located in the cytosol, traditionally synthesizes precursors for sesquiterpenes (C15) and triterpenes (C30). mdpi.combiorxiv.org It begins with acetyl-CoA and proceeds through the intermediate mevalonic acid. mdpi.comnih.gov
Role of Dimethylallyl Diphosphate (DMAPP) Supply
Dimethylallyl diphosphate (DMAPP) is the direct substrate for the enzymatic reaction that forms this compound. nih.govnih.govscispace.com The first dedicated step in pyrethrin biosynthesis is the condensation of two DMAPP molecules, a reaction catalyzed by this compound synthase (CDS). nih.govresearchgate.net This makes the availability of DMAPP, supplied by the MEP pathway within the plastids, a critical factor for the entire biosynthetic cascade. nih.govresearchgate.net
The concentration of DMAPP can also influence the subsequent reactions catalyzed by CDS. nih.govnih.gov Research has shown that at lower, more physiologically relevant concentrations, CDS not only produces this compound but can also hydrolyze it to chrysanthemol (B1213662). nih.govresearchgate.netnih.gov This suggests that the cellular level of DMAPP is a key regulatory factor in the early stages of pyrethrin biosynthesis.
Enzymatic Condensation to this compound
The formation of the characteristic cyclopropane (B1198618) ring of the chrysanthemyl moiety is an unusual biochemical transformation catalyzed by a specialized enzyme.
Reaction Catalyzed by this compound Synthase (CDS/CPPase)
This compound synthase (CDS), also referred to as chrysanthemyl pyrophosphate synthase (CPPase), is the key enzyme that catalyzes the first committed step in the biosynthesis of the pyrethrin acid moiety. nih.govnih.govwikipedia.org It facilitates the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to yield this compound (CPP). researchgate.netnih.govuniprot.org
This enzyme has been isolated and characterized from Tanacetum cinerariifolium and other related species. nih.govnih.gov Interestingly, CDS is considered a bifunctional enzyme. nih.govnih.gov Under lower substrate (DMAPP) concentrations, its NDXXD catalytic motif not only performs the cyclopropanation to form CPP but also catalyzes the subsequent hydrolysis of CPP to chrysanthemol. nih.govresearchgate.netnih.gov Due to this dual activity, it has been proposed that the enzyme be renamed chrysanthemol synthase. nih.govnih.gov The optimal pH for the enzyme is in the range of 6.5-8.0. uniprot.org
Kinetic Properties of this compound Synthase
| Substrate | Product(s) | Kinetic Parameter | Value |
|---|---|---|---|
| Dimethylallyl diphosphate (DMAPP) | This compound (CPP) | kcat | 0.5 min⁻¹ uniprot.org |
Mechanism of C1′-2-3 Cyclopropanation and Non-Head-to-Tail Linkage Formation
The reaction catalyzed by CDS is a notable exception to the common "head-to-tail" (or 1'-4) condensations seen in the biosynthesis of most terpenes. pnas.orgresearchgate.net Instead, CDS facilitates a "non-head-to-tail" or "head-to-middle" condensation. researchgate.netresearchgate.net This involves the formation of a C1′-2-3 linkage, creating the distinctive cyclopropane ring of the chrysanthemyl core. nih.govscispace.comuniprot.org
The proposed mechanism is an electrophilic alkylation, analogous to the chain elongation reactions catalyzed by other prenyltransferases, but with a modified catalytic site architecture that directs the reaction towards cyclopropanation. nih.gov The process begins with the ionization of one DMAPP molecule to form a dimethylallyl cation. This cation then attacks the C2-C3 double bond of a second DMAPP molecule. Instead of the typical 1'-4 linkage, a bond forms between C1' of the first unit and C2 of the second, followed by a proton loss and ring closure to create the cyclopropyl (B3062369) ring of this compound. pnas.orgnih.gov This unique cyclopropanation is similar to reactions catalyzed by squalene (B77637) synthase and phytoene (B131915) synthase, which also form cyclopropylcarbinyl diphosphate intermediates. nih.govpnas.orgresearchgate.net However, the amino acid sequence of CDS aligns more closely with farnesyl diphosphate synthase, a chain elongation enzyme, suggesting an evolutionary adaptation of a common prenyltransferase fold to perform this unusual cyclization. nih.govscispace.comresearchgate.net
Chrysanthemyl Diphosphate Synthase Cds/cppase : Characterization and Functionality
Enzymatic Properties and Reaction Kinetics
The catalytic activity and efficiency of chrysanthemyl diphosphate (B83284) synthase are defined by its specific enzymatic properties and reaction kinetics, which have been the subject of detailed scientific investigation.
EC Classification and Systematic Nomenclature (EC 2.5.1.67)
Chrysanthemyl diphosphate synthase is officially classified under the Enzyme Commission (EC) number EC 2.5.1.67 . expasy.orgwikipedia.orgqmul.ac.uk Its systematic name is dimethylallyl-diphosphate:dimethylallyl-diphosphate dimethylallyltransferase (chrysanthemyl-diphosphate-forming) . wikipedia.orgqmul.ac.uk This classification places it within the transferases, specifically those that transfer aryl or alkyl groups, other than methyl groups.
Substrate Specificity and Binding Affinity for Dimethylallyl Diphosphate
The primary substrate for this compound synthase is dimethylallyl diphosphate (DMAPP) . nih.govresearchgate.netwikipedia.org The enzyme catalyzes the condensation of two molecules of DMAPP to produce this compound. nih.govresearchgate.netscispace.com Kinetic studies have been conducted to determine the enzyme's affinity for its substrate. The concentration of DMAPP required for half-maximal velocity ([S]₀.₅) was determined to be 600 ± 150 μM. pnas.org Another study reported that for the subsequent chrysanthemol (B1213662) synthase activity, the DMAPP concentration needed for half-maximal activity to produce chrysanthemol was approximately 100 μM. nih.govresearchgate.netnih.gov It is also noted that significant substrate inhibition occurs at elevated concentrations of DMAPP. nih.govresearchgate.netnih.gov
Requirements for Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺)
Like many prenyltransferases, the catalytic activity of this compound synthase is dependent on the presence of divalent metal ions. pnas.orgqmul.ac.ukscispace.com Magnesium ions (Mg²⁺) are the preferred cofactor, with maximal reaction rates observed at concentrations between 1 and 10 mM. pnas.org Manganese ions (Mn²⁺) can substitute for Mg²⁺, but they are less effective. pnas.orgqmul.ac.uk These metal ions are crucial for the proper binding of the diphosphate moiety of the substrate and for facilitating the catalytic reaction.
Multifunctional Enzymatic Activities
Initial characterizations of this compound synthase identified its primary role as a prenyltransferase. However, subsequent research has unveiled its bifunctional nature, demonstrating that it also possesses synthase activity.
Primary Prenyltransferase Activity: this compound Formation
The principal and first-identified function of CDS is its prenyltransferase activity. In this role, it catalyzes the condensation of two DMAPP molecules to form This compound (CPP) . nih.govresearchgate.netacs.org This reaction is a key step in the biosynthesis of pyrethrins (B594832). nih.govoup.com The enzyme has a measured catalytic rate (kcat) of 0.5 min⁻¹ for this reaction. pnas.orguniprot.org
Bifunctional Chrysanthemol Synthase Activity: Hydrolysis of the Diphosphate Moiety
Further investigation into the functionality of CDS revealed a second catalytic activity: the hydrolysis of the newly formed this compound. nih.govresearchgate.netacs.org This hydrolysis of the diphosphate group results in the formation of chrysanthemol . nih.govresearchgate.netnih.gov This finding established that CDS is a bifunctional enzyme, acting as both a prenyltransferase and a chrysanthemol synthase. nih.govresearchgate.net The enzymatic hydrolysis follows Michaelis-Menten kinetics, with a reported Kₘ value for CPP of 196 μM. nih.govresearchgate.netnih.gov For this secondary reaction, DMAPP acts as a competitive substrate with CPP. nih.govnih.gov
Influence of Substrate Concentration on Product Profile
The enzymatic activity of this compound Synthase (CDS), also referred to as this compound Phosphatase (CPPase), is significantly influenced by the concentration of its substrates, particularly dimethylallyl diphosphate (DMAPP). Research has shown that DMAPP can act as both a substrate for the initial condensation reaction and as a competitive inhibitor for the subsequent hydrolysis of this compound (CPP) to chrysanthemol.
The enzyme also displays conventional Michaelis-Menten kinetics for the hydrolysis of CPP, with a K_m value of 196 μM. This indicates the concentration of CPP at which the hydrolysis reaction proceeds at half its maximum velocity. The interplay between DMAPP and CPP concentrations, therefore, dictates the product profile of the enzyme, shifting between the production of the diphosphate intermediate and the final alcohol.
Production of Minor Byproducts
While the primary products of the reaction catalyzed by this compound Synthase (CDS) are this compound (CPP) and subsequently chrysanthemol, the enzyme is also known to produce minor byproducts. One notable byproduct is lavandulyl diphosphate (LPP).
The formation of LPP occurs through a non-head-to-tail condensation of two molecules of dimethylallyl diphosphate (DMAPP), similar to the formation of CPP. However, this represents a less favored reaction pathway for the enzyme. Subsequently, LPP can be hydrolyzed to form lavandulol. The synthesis of these irregular monoterpenoids highlights a degree of promiscuity in the catalytic activity of CDS, leading to a broader range of products beyond the primary chrysanthemyl derivatives.
| Reactant | Enzyme | Primary Product | Minor Byproduct |
| 2x Dimethylallyl diphosphate | This compound Synthase | This compound | Lavandulyl diphosphate |
| This compound | This compound Synthase | Chrysanthemol | |
| Lavandulyl diphosphate | This compound Synthase | Lavandulol |
Molecular Biology and Structural Insights
Gene Isolation, Cloning, and Expression Strategies
The gene encoding this compound Synthase (CDS), also known as CPPase, was first isolated from the immature flowers of Chrysanthemum cinerariaefolium. The process involved purifying the native protein, sequencing its N-terminus, and then using this sequence information to design degenerate oligonucleotide probes. These probes were used to screen a λ cDNA library from C. cinerariaefolium, leading to the identification of a clone encoding a 45-kDa preprotein.
For functional characterization, the CDS gene has been cloned and expressed in heterologous systems, most commonly Escherichia coli. To facilitate purification, the recombinant protein is often expressed with an affinity tag, such as a polyhistidine tag, which replaces the native putative plastidial targeting sequence. This allows for efficient purification of the active enzyme using techniques like Ni²⁺ chromatography. The functionality of the recombinant enzyme is then confirmed by incubating it with its substrate, dimethylallyl diphosphate (DMAPP), and analyzing the resulting product, this compound (CPP), often after hydrolysis to chrysanthemol for easier detection by gas chromatography-mass spectrometry (GC-MS).
Protein Sequence Homology and Conserved Catalytic Motifs
The amino acid sequence of this compound Synthase (CDS) exhibits significant homology with farnesyl diphosphate synthase (FDS), a key enzyme in the biosynthesis of isoprenoids that catalyzes chain elongation. In sagebrush, for instance, the CDS protein sequence shares 75% identity and 96% similarity with the FDS from the same species.
A key feature of many isoprenoid synthases is the presence of conserved aspartate-rich motifs, such as the DDXXD motif, which are crucial for substrate binding and catalysis. Interestingly, in CDS, one of these highly conserved motifs is altered to NDXXD, where an asparagine residue replaces the first aspartate. This specific substitution is also found in other enzymes that catalyze cyclopropanation reactions, such as squalene (B77637) synthase (SQS) and phytoene (B131915) synthase (PTS). This suggests that this NDXXD motif is a critical feature for the cyclopropanation activity of CDS, distinguishing it from the chain-elongation activity of FDS.
Evolutionary Relationship to Other Isoprenoid Synthases
This compound Synthase (CDS) is believed to have evolved from
Metabolic Flux and Downstream Metabolism of Chrysanthemyl Diphosphate
Integration into Pyrethrin Biosynthesis Pathways
In the glandular trichomes of Tanacetum cinerariifolium (pyrethrum), chrysanthemyl diphosphate (B83284) is the dedicated precursor to the acid components of pyrethrins (B594832), a class of potent natural insecticides. frontiersin.orgbiorxiv.org Pyrethrins are esters composed of a monoterpene acid (either chrysanthemic acid or pyrethric acid) and one of three jasmonate-derived alcohols known as rethrolones. portlandpress.comnih.gov
The biosynthetic route from chrysanthemyl diphosphate to the final acid moieties is a multi-step process localized within the plastids and cytosol of trichome cells. oup.com
Formation of Chrysanthemol (B1213662) : The first step after the synthesis of CPP is the removal of the diphosphate group to yield the alcohol, trans-chrysanthemol (B1144467). researchgate.net This conversion is a critical flux control point and can be catalyzed through two distinct mechanisms detailed in section 4.2.
Oxidation to Chrysanthemic Acid : Following its formation, trans-chrysanthemol undergoes a two-step oxidation process to become (1R,3R)-chrysanthemic acid. portlandpress.com This conversion is mediated by two enzymes acting in sequence:
T. cinerariifolium alcohol dehydrogenase 2 (TcADH2) oxidizes trans-chrysanthemol to the intermediate, (1R,3R)-chrysanthemal. portlandpress.comresearchgate.net
T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1) then oxidizes chrysanthemal to (1R,3R)-chrysanthemic acid. portlandpress.comnih.gov
Conversion to Pyrethric Acid : Chrysanthemic acid serves as the precursor for pyrethric acid, the acid component of type-II pyrethrins. portlandpress.comoup.com This involves further modification by a cytochrome P450 enzyme (TcCHH) and a series of dehydrogenases, followed by methylation via a SABATH family methyltransferase (TcCCMT). portlandpress.comoup.com
This pathway highlights CPP as the foundational molecule from which the characteristic acid backbones of all six pyrethrin compounds are derived. nih.govnih.gov
The complete biosynthesis of pyrethrins requires the convergence of two distinct metabolic pathways: the terpenoid pathway that produces the acid moiety from CPP, and the oxylipin pathway that generates the alcohol moiety (rethrolones). biorxiv.orgoup.com
The rethrolone alcohols—pyrethrolone, cinerolone, and jasmolone—are derived from jasmonic acid. nih.govoup.com The synthesis of jasmonic acid itself begins with α-linolenic acid. portlandpress.comoup.com The final step in pyrethrin biosynthesis is the esterification of chrysanthemic acid or pyrethric acid with one of the rethrolone alcohols. biorxiv.orgoup.com This crucial coupling reaction is catalyzed by a GDSL lipase-like protein (TcGLIP), which links the two moieties to form the final active insecticide. biorxiv.orgoup.com Thus, the metabolic flux originating from this compound is integrally connected to the jasmonate pathway to assemble the final pyrethrin esters, which accumulate in the developing achenes of the pyrethrum flower. nih.govoup.com
Precursor Role for Chrysanthemic and Pyrethric Acids
Conversion to Chrysanthemol and Oxidized Derivatives
The dephosphorylation of this compound to chrysanthemol is a critical step that can occur via at least two distinct enzymatic routes within the plant cell, providing metabolic flexibility.
The enzyme this compound synthase (CDS), which forms CPP from two DMAPP molecules, has been shown to be bifunctional. nih.govnih.gov In addition to its synthase activity, CDS can also function as a chrysanthemol synthase, catalyzing the hydrolysis of the diphosphate group from its own product, CPP, to yield chrysanthemol directly. nih.govoup.com
This secondary activity is dependent on substrate concentration. Under the lower DMAPP concentrations thought to be prevalent in planta, the enzyme can efficiently catalyze both the formation of CPP and its subsequent conversion to chrysanthemol. nih.govnih.gov The hydrolysis of CPP to chrysanthemol follows Michaelis-Menten kinetics. nih.gov
| Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| This compound (CPP) | Km | 196 μM | nih.gov |
| Dimethylallyl Diphosphate (DMAPP) | Concentration for half-maximal activity | ~100 μM | nih.gov |
This bifunctional nature suggests an efficient, streamlined process for chrysanthemol production, where a single enzyme handles two consecutive steps in the pathway. nih.govresearchgate.net Transgenic tobacco plants engineered to overexpress CDS have been shown to emit chrysanthemol, confirming this enzyme's capacity for in-planta synthesis of the alcohol. nih.govnih.gov
An alternative, two-step pathway for the hydrolysis of CPP involves the Nudix (Nucleoside Diphosphate linked to some other moiety X) hydrolase family of enzymes. frontiersin.orgportlandpress.com Research has identified a specific, plastid-localized Nudix protein in pyrethrum, TcNudix1, that plays a role in this process. frontiersin.orgnih.gov
TcNudix1 exhibits high specificity for this compound. frontiersin.orgnih.gov It catalyzes the removal of the first phosphate (B84403) group, converting CPP into chrysanthemyl monophosphate (CMP). frontiersin.orgnih.govresearchgate.net An as-yet-unidentified phosphatase is then presumed to remove the remaining phosphate group to yield the final product, chrysanthemol. frontiersin.orgportlandpress.com The expression of the TcNudix1 gene is highly specific to the ovarian trichomes where pyrethrin biosynthesis occurs, further implicating it in this pathway. frontiersin.orgnih.gov
| Substrate Tested | Hydrolysis by TcNudix1 | Reference |
|---|---|---|
| This compound (CPP) | Yes (High Specificity) | frontiersin.orgnih.gov |
| Geranyl Diphosphate (GPP) | No | nih.gov |
| Farnesyl Diphosphate (FPP) | No | nih.gov |
| Geranylgeranyl Diphosphate (GGPP) | No | nih.gov |
This Nudix-mediated pathway represents a parallel route for controlling the flux from CPP to chrysanthemol, operating alongside the bifunctional activity of CDS. frontiersin.orgportlandpress.com
CDS-Mediated Chrysanthemol Formation in planta
Contribution to Diverse Irregular Monoterpene Skeletons
While central to pyrethrin biosynthesis in T. cinerariifolium, this compound is also a key branching point for the formation of a wide array of other irregular monoterpenes, particularly within the Asteraceae family. pnas.orgresearchgate.net The formation of CPP involves a non-head-to-tail, or irregular, c1′-2-3 linkage between two isoprene (B109036) units. pnas.orgresearchgate.net
It has been proposed that the reactive cyclopropylcarbinyl cation formed from the ionization of CPP can undergo a variety of rearrangements and cyclizations. nih.gov This reactivity allows CPP to serve as a common precursor to monoterpenes with diverse and unusual carbon skeletons, including: pnas.orgnih.gov
Lavandulyl skeletons
Artemisia skeletons
Santolina skeletons
These skeletons are found in the essential oils of related plants like sagebrush (Artemisia spp.), highlighting the evolutionary significance of CPP as a versatile intermediate in the generation of chemical diversity within this plant family. pnas.orgnih.gov The enzyme responsible for its synthesis, CDS, is considered to have evolved from the more common farnesyl diphosphate synthase, adapting to produce this unique cyclopropane (B1198618) structure that unlocks novel metabolic possibilities. pnas.orgnih.gov
Evolutionary Dynamics of Chrysanthemyl Diphosphate Synthase
Phylogenetic Origin and Gene Duplication Events
The emergence of CDS is a direct result of gene duplication within a well-established enzyme family, followed by neofunctionalization. This evolutionary pathway allowed for the development of a novel metabolic capability in a specific plant lineage.
Phylogenetic studies have firmly established that Chrysanthemyl Diphosphate (B83284) Synthase (CDS) genes evolved from the farnesyl diphosphate synthase (FDS) gene family. researchgate.netnih.govomicsdi.org FDS is an ancient and conserved gene responsible for producing farnesyl diphosphate (FPP), a C15 precursor for essential isoprenoids like sesquiterpenes and sterols, through a standard head-to-tail (1'-4) chain elongation reaction. researchgate.netnih.gov In contrast, CDS catalyzes the non-head-to-tail (c1'-2-3) condensation of two dimethylallyl diphosphate (DMAPP) molecules to form chrysanthemyl diphosphate (CPP), the C10 precursor to irregular monoterpenes. researchgate.netnih.gov The close sequence similarity and shared structural folds between FDS and CDS confirm that CDS is a derived and modified paralog of an ancestral FDS gene. nih.govpnas.orgresearchgate.net
Molecular dating and phylogenetic analysis of the FDS gene family within the Asteraceae have pinpointed the origin of CDS to a specific window in the family's evolutionary history. Research indicates that two major gene duplication events occurred within the FDS family in Asteraceae. researchgate.net The second of these duplications gave rise to the CDS gene lineage. researchgate.net This critical event is estimated to have happened after the divergence of the Mutisieae tribe from the other tribes of Asteraceae but before the radiation of the Anthemideae tribe. researchgate.net This timeline aligns with the taxonomic distribution of the irregular monoterpenes produced by the CDS-initiated pathway, which are almost exclusively found in members of the Anthemideae tribe, such as Chrysanthemum and Artemisia. researchgate.netnih.gov
Derivation from the Farnesyl Diphosphate Synthase (FDS) Gene Family
Molecular Evolution and Functional Diversification
The transformation of a conventional FDS enzyme into the specialized CDS involved significant changes at the molecular level, driven by selective pressures that favored a new catalytic function.
Following the gene duplication event, the newly formed CDS gene underwent adaptive evolution driven by positive selection. researchgate.netscienceopen.com Maximum likelihood analyses have identified several amino acid sites within CDS that were subject to positive selection. researchgate.net These sites are scattered in the primary sequence but cluster together within the large central cavity of the enzyme's three-dimensional structure. researchgate.net
Crucially, this evolutionary pressure resulted in key mutations at sites homologous to the substrate-binding and catalytic regions of FDS. researchgate.netscienceopen.com Four particularly significant mutations have been identified when comparing FDS to CDS, two of which are in residues directly involved in binding the isopentenyl diphosphate (IPP) substrate in the ancestral FDS enzyme. researchgate.netscienceopen.com These changes were instrumental in altering the enzyme's substrate preference and catalytic mechanism. scienceopen.com
| FDS Residue | Homologous CDS Residue | Putative Role in FDS | Implication of Mutation in CDS |
| T201 | G244 / S244 | Catalysis/Substrate Binding | Altered active site environment |
| F239 | Y281 | IPP Substrate Binding | Shift in substrate preference away from IPP |
| D243 | N285 | Catalysis/Diphosphate Binding | Modification of catalytic properties |
| R351 | G393 | IPP Substrate Binding | Loss of key interaction for IPP binding |
Table 1: Key amino acid mutations contributing to the functional divergence of CDS from FDS. Data sourced from Liu et al. (2012). scienceopen.com
The functional divergence of CDS from FDS represents a fundamental shift from a 1'-4 chain elongation reaction to a more complex c1'-2-3 cyclopropanation and branching reaction. nih.gov This adaptation was not an all-or-nothing change but a gradual transition. Studies using chimeric proteins, created by swapping domains between FDS and CDS from Artemisia tridentata, have illuminated this process. nih.gov
These experiments demonstrated that the catalytic machinery for chain elongation, with relatively minor modifications to its architecture, can also catalyze the 1'-2 branching and c1'-2-3 cyclopropanation reactions characteristic of CDS. nih.gov As segments of the FDS protein were sequentially replaced with corresponding segments from CDS, the enzyme's primary activity transitioned from producing FPP (chain elongation) to producing geranyl diphosphate (a shorter chain elongation product), and finally, with the replacement of the last key helical regions, it gained the ability to perform cyclopropanation and branching to produce CPP. nih.govnih.gov This indicates that the evolution of CDS involved re-purposing the existing catalytic framework of FDS to control carbocationic intermediates in a new way, redirecting the reaction toward cyclization instead of simple elongation.
Regulation and Compartmentation of Chrysanthemyl Diphosphate Biosynthesis
Transcriptional and Post-Transcriptional Regulation of CDS Expression
The expression of the gene encoding Chrysanthemyl Diphosphate (B83284) Synthase (CDS), also referred to as Chrysanthemyl Diphosphate Synthase (CPPase), is under tight transcriptional control, influenced by both internal developmental programs and external environmental cues. oup.comresearchgate.net Research has identified specific transcription factors and signaling molecules that modulate the rate at which the CDS gene is transcribed into messenger RNA (mRNA).
A key regulatory protein is the transcription factor TcbZIP60, which has been shown to positively regulate pyrethrin biosynthesis. frontiersin.org TcbZIP60 directly binds to the promoter region of the CDS gene, activating its expression. frontiersin.org The expression of TcbZIP60 itself is induced by the plant hormone methyl jasmonate (MeJA), establishing a clear signaling cascade from hormone perception to metabolic pathway activation. frontiersin.org
The induction of CDS expression by jasmonates (jasmonic acid and its derivatives like MeJA) is a well-documented phenomenon. frontiersin.orgoup.com This response is part of the plant's defense mechanism, as pyrethrin biosynthesis can be triggered by factors suggesting herbivore attack. oup.comoup.com In addition to jasmonates, other stimuli such as salicylic (B10762653) acid and ultraviolet (UV) radiation have also been found to up-regulate CDS gene expression. researchgate.net
Inter-plant communication via volatile organic compounds (VOCs) also plays a crucial role in regulating CDS expression. oup.comnih.gov When T. cinerariifolium seedlings are mechanically damaged, they release a specific blend of VOCs, including (Z)-3-hexenal, (E)-2-hexenal, and (E)-β-farnesene. nih.gov Intact, neighboring plants perceive this volatile blend, which leads to an enhancement of CDS mRNA transcript levels. oup.comnih.gov The timing and concentration of this volatile signal are critical; studies have shown that CDS gene expression peaks between 6 and 12 hours after exposure. nih.govtandfonline.com Both increasing and decreasing the concentration of the VOC blend from the levels naturally emitted upon injury can reduce the inductive effect on CDS gene expression. oup.comnih.gov This indicates a highly sensitive and specific regulatory system. nih.govtandfonline.com
Developmental and Tissue-Specific Expression Patterns (e.g., Flowers, Trichomes, Achenes)
The expression of the this compound Synthase (CDS) gene is highly localized, occurring only in specific tissues and at particular developmental times, ensuring that the synthesis of pyrethrin precursors is precisely coordinated. uniprot.org The primary sites of expression are the flowers. uniprot.org
Within the flowers, CDS expression is not uniform. It is specifically and exclusively restricted to the glandular trichomes, which are small, hair-like secretory structures. uniprot.orgnih.govnih.govscispace.com These pyrethrin-producing trichomes are found densely covering the surface of the developing ovaries, which later mature into achenes (the dry fruits of the plant). frontiersin.orgnih.gov While the final pyrethrin products accumulate to their highest concentrations within the achenes, the initial enzymatic step catalyzed by CDS occurs solely in the glandular trichomes on their exterior. nih.govnih.govscispace.com
The developmental timing of CDS expression is also tightly regulated. The gene is most active in the ovaries during the early to middle stages of flower development (stages S1 to S7), a period that spans from the initial bud stage up to the point just before the first disk florets open. uniprot.org This peak expression during achene maturation precedes the formation of the embryo. uniprot.org This specific spatio-temporal expression pattern ensures that the biosynthetic machinery is active when it is most needed for the protection of the reproductive organs.
| Tissue/Organ | Specific Location | Developmental Stage | Key Finding |
| Flowers | Ray and Disk Florets | Bud to Overblown (S1-S7) | Primary site of CDS expression. uniprot.org |
| Ovaries/Achenes | Glandular Trichomes | During achene maturation | CDS gene expression is restricted to the glandular trichomes on the achene surface. frontiersin.orguniprot.orgnih.govnih.gov |
| Leaves | Not a primary site | Young leaves | Expression can be induced by external stimuli like MeJA, but is naturally low compared to flowers. researchgate.netfrontiersin.org |
Subcellular Localization within Plastids
The compartmentation of metabolic pathways within specific organelles is a key feature of plant cell biology, and the biosynthesis of this compound is a clear example. The this compound Synthase (CDS) enzyme is localized within the plastids. frontiersin.orguniprot.orgnih.govnih.gov
This subcellular targeting is directed by a specific sequence at the beginning of the protein. The CDS gene encodes a preprotein that includes an N-terminal sequence of approximately 50 amino acids that functions as a plastidial targeting peptide. nih.govnih.gov This peptide acts as a molecular address label, ensuring that the newly synthesized enzyme is imported from the cytoplasm into the plastids. nih.gov Experimental verification using Green Fluorescent Protein (GFP) has confirmed this localization. When the CDS targeting sequence was fused to GFP, the resulting fluorescence was observed specifically within the plastids of tobacco cells. nih.gov
The localization of CDS within plastids is metabolically significant. The precursors for the reaction catalyzed by CDS, two molecules of dimethylallyl diphosphate (DMAPP), are synthesized via the methyl-erythritol phosphate (B84403) (MEP) pathway. nih.gov The MEP pathway itself is housed within the plastids. nih.gov This co-localization of the precursor-supplying pathway and the subsequent enzyme (CDS) creates a metabolic channel, facilitating the efficient conversion of DMAPP into this compound and preventing the diffusion of intermediates away from the site of synthesis. frontiersin.orgnih.gov
Biotechnological Applications and Metabolic Engineering Strategies Targeting Chrysanthemyl Diphosphate
Heterologous Production Platforms for Chrysanthemyl Diphosphate (B83284) and Derivatives
The low yield of pyrethrins (B594832) from their natural source has driven efforts to transfer the biosynthetic pathway into more manageable and scalable production platforms. frontiersin.orgnih.gov Several model organisms, including bacteria, yeasts, and plants, have been successfully engineered to produce CPP and its downstream products, demonstrating the feasibility of heterologous production.
Escherichia coli
The bacterium E. coli is a common host for the heterologous production of valuable chemicals due to its rapid growth and well-established genetic tools. wiley.com It has been utilized to express and characterize enzymes from the pyrethrin pathway. Recombinant chrysanthemyl diphosphate synthase (CDS) from T. cinerariifolium was successfully expressed in E. coli to study its enzymatic function. scispace.comnih.gov These studies confirmed that the enzyme catalyzes the condensation of two DMAPP molecules to form CPP. scispace.com Furthermore, research has shown that CDS expressed in E. coli cell lysates can directly produce chrysanthemol (B1213662) from DMAPP, indicating a bifunctional nature of the enzyme. nih.gov While E. coli has been engineered to produce various terpenes like limonene, pinene, and farnesene (B8742651) by introducing heterologous mevalonate (B85504) (MVA) pathways, its use as a production platform for complex plant pathways can be limited by the inability to functionally express certain enzymes like cytochrome P450s. researchgate.nettandfonline.com
Nicotiana benthamiana
The tobacco relative, Nicotiana benthamiana, is a widely used platform for the transient expression and rapid testing of biosynthetic pathways. Its use has been instrumental in elucidating the steps for converting CPP into its acid form. Researchers have demonstrated the production of trans-chrysanthemic acid by transiently co-expressing T. cinerariifolium genes for this compound synthase (TcCDS), an alcohol dehydrogenase (TcADH2), and an aldehyde dehydrogenase (TcALDH1) in N. benthamiana leaves. nih.govscispace.com This approach not only confirmed the function of the newly identified dehydrogenase genes but also proved the viability of engineering the production of pyrethrin components in a heterologous plant host. scispace.com However, a significant portion (58%) of the trans-chrysanthemic acid produced was found to be modified, primarily through glycosylation, by endogenous host enzymes. nih.govscispace.com
Chrysanthemum x morifolium
As a close relative of the pyrethrum plant, Chrysanthemum x morifolium (florist's chrysanthemum) represents a promising, albeit complex, host for metabolic engineering. Transgenic chrysanthemums have been developed to study the promoters of pyrethrin biosynthesis genes, such as the use of a TcCHS-promoter-driven GFP reporter system. frontiersin.orgnih.gov Gene editing technologies like CRISPR/Cas9 have also been successfully applied in chrysanthemum, opening avenues for targeted genetic improvements. researchgate.net Overexpression of the this compound synthase gene has been shown to enhance pyrethrin production in other members of the Asteraceae family, suggesting a similar strategy could be effective in C. morifolium. researchgate.net
Solanum lycopersicum
The tomato (Solanum lycopersicum) fruit has been developed as a robust platform for terpene metabolic engineering. nih.gov Its fruit tissues have a highly active methylerythritol-phosphate (MEP) pathway during ripening, which provides a large precursor pool for terpene synthesis, particularly carotenoids like lycopene (B16060). nih.govnih.gov This high flux of precursors has been successfully diverted towards the production of trans-chrysanthemic acid. By expressing the T. cinerariifolium this compound synthase gene (TcCDS) along with alcohol and aldehyde dehydrogenase genes from a wild tomato species under the control of a fruit-specific promoter, researchers achieved significant production of trans-chrysanthemic acid. nih.govnih.gov In these engineered tomatoes, the production of trans-chrysanthemic acid was about 1.7-fold higher by weight than the lycopene levels in non-transgenic fruit, while lycopene content was reduced by 68%. nih.gov This demonstrated an efficient redirection of the precursor DMAPP, with 97% being converted to trans-chrysanthemic acid and its glycosylated derivatives. nih.gov
| Host Organism | Expressed Gene(s) | Key Product(s) | Significant Findings & Yields | Citations |
|---|---|---|---|---|
| Escherichia coli | TcCDS | This compound (CPP), Chrysanthemol | Used for enzyme characterization; demonstrated bifunctional activity of CDS. | scispace.comnih.gov |
| Nicotiana benthamiana | TcCDS, TcADH2, TcALDH1 | trans-Chrysanthemic acid | Successful reconstruction of the pathway; 58% of product was glycosylated. | nih.govscispace.com |
| Chrysanthemum x morifolium | TcCHS promoter driving GFP | Reporter protein (GFP) | Used to study gene regulation in the pyrethrin pathway; a target for gene editing. | frontiersin.orgnih.gov |
| Solanum lycopersicum (Tomato) | TcCDS, ADH, ALDH | trans-Chrysanthemic acid | Yield of ~67.1 µg/g FW; 97% of diverted DMAPP converted; lycopene reduced by 68%. | nih.govnih.gov |
Engineering for Enhanced Yields of this compound-Derived Compounds
A primary goal of metabolic engineering is to optimize the production of target compounds. For CPP-derived molecules, strategies have focused on increasing the supply of precursors, overcoming metabolic bottlenecks, and mitigating the effects of pathway intermediates on host metabolism.
In tomato, the high flux towards carotenoids during fruit ripening provides a substantial pool of the precursors isopentenyl diphosphate (IPP) and DMAPP. nih.gov Engineering efforts leverage this by using fruit-specific promoters to drive transgene expression, thereby avoiding potential negative impacts on plant growth that can occur when engineering is done in vegetative tissues. nih.gov However, simply introducing a terpene synthase is not always sufficient for high yields. The accumulation of pathway intermediates can have unintended consequences. For instance, CPP produced in transgenic tomatoes was found to competitively inhibit geranylgeranyl diphosphate synthase (GGPPS), a key enzyme in carotenoid biosynthesis, leading to a significant reduction in lycopene. frontiersin.org
Further yield enhancement can be achieved by modulating the expression of upstream pathway enzymes. In various plant systems, including tomato, the co-expression of enzymes from the MEP or MVA pathways, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) or 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), has been shown to increase the supply of IPP and DMAPP, boosting the production of downstream terpenes. nih.govresearchgate.netfrontiersin.org
| Strategy | Host Organism | Target/Approach | Outcome | Citations |
|---|---|---|---|---|
| Overcoming Precursor Inhibition | Solanum lycopersicum | Co-express TcCDS with TcNudix1 hydrolase | Mitigated CPP-induced inhibition of GGPPS, restoring lycopene levels. | frontiersin.org |
| Increasing Precursor Supply | Solanum lycopersicum | Overexpress MEP or MVA pathway enzymes (e.g., DXS, HMGR) | Increased metabolic flux towards terpene formation (e.g., 3.2-fold increase in linalool (B1675412) with AtDXS). | researchgate.netfrontiersin.org |
| Pathway Reconstruction | Solanum lycopersicum | Co-express TcCDS with ADH and ALDH | Diverted 97% of available DMAPP to produce trans-chrysanthemic acid. | nih.govnih.gov |
Advanced Methodologies in Chrysanthemyl Diphosphate Research
Recombinant Enzyme Production and Purification
The study of chrysanthemyl diphosphate (B83284) (CPP) biosynthesis has been significantly advanced by the production of recombinant chrysanthemyl diphosphate synthase (CPPase), the key enzyme in the pathway. researchgate.netnih.gov Researchers have successfully isolated the gene encoding CPPase from Chrysanthemum cinerariaefolium and expressed it in heterologous systems, primarily Escherichia coli, to obtain large quantities of the enzyme for detailed characterization. researchgate.netnih.gov
The process typically begins with the screening of a cDNA library from C. cinerariaefolium flower buds using degenerate oligonucleotide probes designed from the N-terminal amino acid sequence of the purified native protein. nih.gov Once the CPPase clone is identified, the open reading frame, often excluding the putative plastidial targeting sequence, is subcloned into an expression vector. nih.govresearchgate.net To facilitate purification, a polyhistidine affinity tag is commonly fused to the N-terminus of the recombinant protein. nih.govscispace.com
Overexpression of the recombinant CPPase is induced in an E. coli strain, such as BL21(AI) or XA90. nih.govresearchgate.net The bacterial cells are then harvested and lysed, and the soluble protein fraction is subjected to purification. Nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is a standard and effective method for purifying the His-tagged recombinant CPPase to homogeneity. nih.govscispace.com The purity of the enzyme is typically assessed by SDS-PAGE analysis. nih.gov This methodology provides a robust system for producing active recombinant CPPase, enabling detailed in vitro studies of its function and catalytic mechanism. researchgate.netscispace.com
In Vitro Enzyme Assays and Kinetic Characterization
In vitro enzyme assays are crucial for elucidating the catalytic activity and kinetic properties of this compound synthase (CPPase). These assays typically involve incubating the purified recombinant enzyme with its substrate, dimethylallyl diphosphate (DMAPP), under controlled conditions of pH, temperature, and cofactor concentration. pnas.org The reaction product, this compound (CPP), is then detected and quantified.
A common method for product analysis involves hydrolyzing the diphosphate ester of CPP to its corresponding alcohol, chrysanthemol (B1213662), using alkaline phosphatase. pnas.org The resulting chrysanthemol can then be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm its structure. pnas.org
Kinetic characterization of CPPase has revealed important insights into its function. Studies have shown that the enzyme catalyzes the condensation of two DMAPP molecules to form CPP. nih.gov Interestingly, further research has demonstrated that CPPase can also act as a bifunctional enzyme, catalyzing the subsequent hydrolysis of CPP to chrysanthemol, particularly under lower substrate concentrations. researchgate.netnih.gov The enzymatic hydrolysis of CPP follows Michaelis-Menten kinetics, with a reported Km value for CPP of 196 μM. researchgate.netnih.gov For the chrysanthemol synthase activity, DMAPP acts as a competing substrate, with a concentration of approximately 100 μM required for half-maximal activity, and substrate inhibition is observed at higher DMAPP concentrations. researchgate.netnih.gov In contrast, the reported Km value of CPPase for its primary substrate, DMAPP, in the formation of CPP is significantly higher, at 600 μM. nih.gov
| Substrate | Product | Parameter | Value | Reference |
|---|---|---|---|---|
| Dimethylallyl diphosphate (DMAPP) | This compound (CPP) | Km | 600 μM | nih.gov |
| This compound (CPP) | Chrysanthemol | Km | 196 μM | researchgate.netnih.gov |
| This compound (CPP) | Chrysanthemol | kcat | 3.3 ± 0.2 × 10-3 min-1 | nih.gov |
| Dimethylallyl diphosphate (DMAPP) for Chrysanthemol production | Chrysanthemol | Concentration for half-maximal activity | ~100 μM | researchgate.netnih.gov |
Site-Directed Mutagenesis and Protein Engineering for Structure-Function Studies
Site-directed mutagenesis has been a powerful tool to investigate the structure-function relationships of this compound synthase (CPPase) and to probe the molecular determinants of its unique catalytic activity. nih.gov By specifically altering amino acid residues within the enzyme's active site and other key regions, researchers have been able to modulate its product specificity and gain insights into the mechanisms that distinguish it from related enzymes like farnesyl diphosphate synthase (FPPase). nih.govacs.org
Studies on CPPase from Artemisia tridentata have shown that the active sites of both CPPase and FPPase are located within a six-helix bundle. nih.gov Through sequential replacement of loops and helices between the two enzymes, a process termed "metamorphosis," researchers observed that chain elongation was the dominant activity during the conversion of FPPase to CPPase until the final α-helix was replaced, at which point cyclopropanation and branching activities emerged. nih.gov Conversely, the cyclopropanation and branching activities of CPPase were lost early in its metamorphosis to FPPase. nih.gov
Mutations of specific active site residues in CPPase to their counterparts in FPPase have been shown to enhance chain-elongation activity. nih.govacs.org For example, substituting a specific isoleucine in CPPase with alanine, the corresponding residue in FPPase, alters the binding pocket for the allylic substrate, thereby influencing product selectivity. acs.org These studies indicate that CPPase is a more "plastic" enzyme, amenable to acquiring new activities, whereas FPPase is more resistant to changes that would introduce irregular monoterpene synthesis. nih.govacs.org Furthermore, mutations outside the core α-terpene synthase fold have been found to be important for imparting FPPase-like activity for the synthesis of CPP and other irregular monoterpenes. nih.gov
Molecular Cloning and Gene Expression Analysis (e.g., cDNA library screening, transgenic plants)
The molecular cloning of the gene encoding this compound synthase (CPPase) has been a foundational step in understanding the biosynthesis of this compound (CPP). The process typically involves creating a cDNA library from the mRNA of a plant known to produce CPP, such as Chrysanthemum cinerariaefolium. nih.gov This library is then screened using degenerate oligonucleotide probes designed based on the partial amino acid sequence of the purified enzyme. nih.gov This approach led to the successful isolation and characterization of the CPPase gene. nih.govnih.gov
Analysis of the cloned gene revealed that it encodes a preprotein with a putative plastidial targeting sequence at its N-terminus, suggesting that the biosynthesis of CPP occurs within the plastids. nih.gov The amino acid sequence of CPPase shows significant homology to chain elongation prenyltransferases like farnesyl diphosphate synthase (FPPase), rather than to squalene (B77637) or phytoene (B131915) synthases, which also catalyze cyclopropanation reactions. researchgate.netpnas.org
Gene expression analysis and the use of transgenic plants have further illuminated the role of CPPase in vivo. For instance, transgenic tobacco plants overexpressing the CPPase gene have been shown to emit chrysanthemol, the dephosphorylated product of CPP, demonstrating the enzyme's activity in a heterologous plant system. nih.govuniprot.org More recently, metabolic engineering efforts have focused on reconstructing the trans-chrysanthemic acid biosynthetic pathway in tomato glandular trichomes. nih.gov This was achieved by co-expressing the CPPase gene (TcCDS) along with genes for a downstream alcohol dehydrogenase (TcADH2) and aldehyde dehydrogenase (TcALDH1). nih.gov The resulting transgenic tomato leaves produced trans-chrysanthemic acid, indicating that the introduced genes were functional and could divert the precursor dimethylallyl diphosphate (DMAPP) from the native terpenoid pathways. nih.gov These studies highlight the potential of molecular cloning and genetic engineering to not only study enzyme function but also to produce valuable compounds in heterologous hosts.
Isotopic Labeling and Metabolic Profiling Techniques
Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of this compound and its derivatives. By feeding organisms or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into downstream metabolites, thereby elucidating the biosynthetic origins of different parts of the molecule.
In the context of pyrethrin biosynthesis, of which this compound is a key intermediate, isotopic labeling studies have shown that the acid moiety is derived from the methyl-erythritol phosphate (B84403) (MEP) pathway. mdpi.com The MEP pathway produces the five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the building blocks for a wide range of terpenoids. mdpi.com
Metabolic profiling, often coupled with mass spectrometry (e.g., GC-MS or LC-MS), is used to identify and quantify the labeled and unlabeled metabolites. This allows for a detailed analysis of metabolic fluxes and the competition between different biosynthetic branches. For example, in Tanacetum cinerariifolium, it has been observed that the biosynthesis of pyrethrins (B594832) competes with the production of other volatile terpenes for the common precursor pool of IPP and DMAPP. mdpi.com
Computational Biology and Structural Modeling
Computational biology and structural modeling play a significant role in understanding the structure, function, and evolution of this compound synthase (CPPase). In the absence of an experimentally determined crystal structure, homology modeling is a valuable technique to generate a three-dimensional model of the enzyme. This is typically done by using the known crystal structure of a related enzyme with sufficient sequence similarity, such as farnesyl diphosphate synthase (FPPase), as a template. acs.org
These structural models provide a framework for interpreting experimental data from site-directed mutagenesis studies and for proposing hypotheses about the enzyme's catalytic mechanism. For example, by modeling the active site of CPPase, researchers can identify key amino acid residues that are likely involved in substrate binding and catalysis. nih.govacs.org This information can then be used to design targeted mutagenesis experiments to test the function of these residues.
Computational models have also been used to explore the evolutionary relationship between CPPase and other isoprenyl diphosphate synthases. Phylogenetic analyses based on sequence alignments suggest that CPPase genes evolved from a duplication of the FPPase gene. scienceopen.com Subsequent positive selection acting on specific sites in the duplicated gene is thought to have led to the neofunctionalization of CPPase, enabling it to catalyze the formation of the irregular monoterpene this compound. scienceopen.com These computational approaches, when integrated with experimental data, provide a comprehensive understanding of the molecular basis for the unique catalytic activity of CPPase.
Q & A
Q. What is the enzymatic role of chrysanthemyl diphosphate synthase (CPPase) in pyrethrin biosynthesis?
CPPase catalyzes the condensation of two dimethylallyl diphosphate (DMAPP) molecules to form this compound (CPP), a monoterpene with an irregular C1–2–3 linkage. CPP serves as a precursor for chrysanthemic acid, a key component of pyrethrin insecticides. Methodologically, recombinant CPPase activity is confirmed by incubating the enzyme with DMAPP, followed by alkaline phosphatase treatment and GC-MS analysis of the resulting alcohol .
Q. How is CPPase purified from plant sources or recombinant systems?
Native CPPase is purified from Chrysanthemum cinerariaefolium flower buds using Tris buffer (pH 7.6) with reducing agents (ascorbic acid, 2-mercaptoethanol) and chromatographic techniques like hydroxylapatite HPLC . Recombinant CPPase with polyhistidine tags is expressed in E. coli and purified via Ni²⁺-NTA affinity chromatography, followed by SDS-PAGE validation .
Q. What standard assays are used to quantify CPPase activity?
Activity assays involve incubating CPPase with [¹⁴C]-DMAPP, separating products via TLC, and quantifying radioactivity. Alternatively, GC-MS after enzymatic dephosphorylation confirms product identity. Kinetic parameters (e.g., Kₘ for DMAPP) are determined under optimized conditions (pH 6.5–8.0, 1–10 mM Mg²⁺) .
Advanced Research Questions
Q. How do discrepancies in CPPase molecular weight arise, and how are they resolved?
CPPase’s apparent molecular weight varies by method: SDS-PAGE suggests ~40 kDa, while gel filtration indicates ~66 kDa due to dimerization. Analytical ultracentrifugation provides accurate mass (41.2 kDa), aligning with calculated values for the His-tagged recombinant enzyme . Researchers must cross-validate using multiple techniques to avoid misinterpretation .
Q. What structural features distinguish CPPase from related prenyltransferases like farnesyl diphosphate synthase (FPPase)?
Despite 70% sequence similarity with FPPase, CPPase catalyzes cyclopropanation instead of chain elongation. Structural modeling and site-directed mutagenesis reveal divergent active-site residues (e.g., hydrophobic pockets accommodating cyclization). Comparative studies using chimeric enzymes or crystallography can pinpoint functional determinants .
Q. How can researchers address contradictions in CPPase pH and metal ion dependency?
CPPase activity peaks at pH 6.5–8.0 and requires Mg²⁺ (1–10 mM). Contradictions in optimal conditions may arise from assay buffers or enzyme isoforms. Methodologically, systematic titration of pH and metal ions (e.g., Mn²⁺ vs. Mg²⁺) under controlled buffer systems (e.g., Tris vs. HEPES) is recommended .
Q. What evolutionary adaptations explain CPPase’s role in irregular monoterpene synthesis?
Phylogenetic analysis of Chrysanthemum species reveals positive selection in CPPase genes, driven by ecological pressures for pyrethrin production. Codon-based models (e.g., PAML) identify residues under adaptive evolution, such as those stabilizing the cyclopropane ring in CPP .
Q. How is CPP integrated into downstream pyrethrin biosynthesis pathways?
CPP is hydrolyzed by Nudix phosphatases (e.g., TcNudix1) to chrysanthemol, which undergoes oxidation (TcADH2, TcALDH1) to chrysanthemic acid. Enzymatic coupling with pyrethrolone (via TcGLIP lipase) forms pyrethrin esters. Pathway validation involves heterologous expression in plant trichomes or cell-free systems .
Q. What strategies resolve low yields in CPPase heterologous expression?
Codon optimization for E. coli, removal of plastid-targeting sequences (first 50 amino acids), and fusion with solubility-enhancing tags (e.g., MBP) improve yields. Inducible promoters (e.g., T7) and low-temperature cultivation (16–18°C) further enhance active enzyme production .
Q. How do environmental factors regulate CPPase expression in planta?
CPPase is upregulated during flowering, particularly in glandular trichomes of C. cinerariaefolium. Transcriptomic studies under jasmonate treatment or herbivory simulate ecological stress, linking CPPase induction to defense responses. qPCR with gene-specific primers (e.g., TcCDS) quantifies expression dynamics .
Q. Methodological Notes
- Kinetic Analysis : Use radiometric assays with [¹⁴C]-DMAPP for sensitivity.
- Structural Studies : Employ homology modeling (SWISS-MODEL) guided by FPPase templates, followed by mutagenesis (e.g., alanine scanning) .
- Evolutionary Studies : Combine transcriptome data (Illumina/Nanopore) with selection analysis tools (e.g., HyPhy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
